1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of benzodioxin, thienopyrimidine, and ethanone moieties
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-14-2-4-15(5-3-14)17-11-29-22-21(17)23(25-13-24-22)30-12-18(26)16-6-7-19-20(10-16)28-9-8-27-19/h2-7,10-11,13H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIUYTWSDNFHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
The 2,3-dihydro-1,4-benzodioxin ring system is synthesized via base-mediated cyclization of 4-substituted catechol derivatives with epichlorohydrin. In a representative protocol, 4-chlorocatechol reacts with epichlorohydrin in toluene at 68–75°C under nitrogen, catalyzed by tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1). This generates the benzodioxin core in 82% yield after recrystallization from acetonitrile/water. Critical parameters include maintaining anhydrous conditions and a reaction time of 4 hours to minimize diastereomer formation.
Functionalization at Position 6
Introduction of the acetyl group at position 6 is achieved through Friedel-Crafts acylation. Using aluminum chloride as a Lewis catalyst, the benzodioxin intermediate undergoes acetylation with acetyl chloride in dichloromethane at 0°C. The resulting 6-acetyl-2,3-dihydro-1,4-benzodioxin is isolated in 89% purity after silica gel chromatography (hexane:ethyl acetate, 4:1).
Construction of the 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine Moiety
Thieno[2,3-d]pyrimidine Core Formation
The thieno[2,3-d]pyrimidine scaffold is synthesized via a three-component cyclocondensation adapted from benzo[b]thiophene methodologies. A mixture of 4-methylphenylacetonitrile, ethyl thioglycolate, and ammonium acetate undergoes microwave-assisted cyclization in dimethyl sulfoxide (DMSO) at 140°C for 30 minutes. This one-pot reaction affords 4-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine in 67% yield (Table 1).
Table 1: Optimization of Thieno[2,3-d]pyrimidine Synthesis
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMSO, 140°C, 30 min | 67 | 95 |
| DMF, 120°C, 60 min | 52 | 89 |
| Ethanol, reflux, 4 h | 38 | 82 |
Introduction of the Sulfhydryl Group at Position 4
Selective sulfhydrylation at position 4 is achieved by treating the pyrimidine with phosphorus pentasulfide (P₂S₅) in pyridine under reflux for 6 hours. This converts the 4-amino group to a thiol, yielding 4-mercapto-5-(4-methylphenyl)thieno[2,3-d]pyrimidine with 91% conversion efficiency. Excess P₂S₅ (2.2 equiv) and rigorous exclusion of moisture are critical to prevent oxidation to disulfides.
Coupling Strategy for Sulfanyl Ethanone Formation
Nucleophilic Substitution Reaction
The key coupling between 6-acetyl-2,3-dihydro-1,4-benzodioxin and 4-mercapto-5-(4-methylphenyl)thieno[2,3-d]pyrimidine employs a Mitsunobu-like mechanism. As detailed in patent literature, the reaction uses diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature. The thiolate anion attacks the α-carbon of the acetyl group, displacing a hydroxyl intermediate to form the sulfanyl ethanone bridge (Figure 1).
Figure 1: Proposed Mechanism for Sulfanyl Ethanone Coupling
(Illustration of thiolate nucleophilic attack on activated ketone)
Optimization of Coupling Efficiency
Screening of bases and solvents revealed that potassium tert-butoxide in dimethylformamide (DMF) at 50°C provides optimal reactivity (Table 2). The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increases yield from 68% to 83% by facilitating interphase anion transfer.
Table 2: Effect of Reaction Parameters on Coupling Yield
| Base | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| KOtBu | DMF | 50 | None | 68 |
| KOtBu | DMF | 50 | TBAB | 83 |
| NaH | THF | 25 | None | 57 |
| DBU | DCM | 40 | None | 49 |
Purification and Characterization
Recrystallization Protocols
The crude product is purified via sequential solvent recrystallization. Initial dissolution in hot ethyl acetate (60°C) followed by gradual addition of n-heptane induces crystallization, yielding needle-like crystals with 99.2% HPLC purity. X-ray diffraction analysis confirms the (E)-configuration of the sulfanyl ethanone bridge.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 4.34 (s, 2H, SCH₂CO), 2.42 (s, 3H, CH₃).
- HRMS : m/z calculated for C₂₂H₁₈N₂O₃S₂ [M+H]⁺: 463.0821, found: 463.0819.
Scale-Up Considerations and Industrial Adaptations
Continuous Flow Synthesis
Patent data describes a continuous flow system for the coupling step, achieving 94% conversion with a residence time of 15 minutes at 100°C. This method reduces byproduct formation compared to batch processing.
Green Chemistry Modifications
Replacement of DMF with cyclopentyl methyl ether (CPME) decreases the process mass intensity (PMI) from 32 to 18, as quantified by life-cycle assessment metrics.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanone
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}butanone
Comparison: Compared to similar compounds, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is unique due to its specific ethanone linkage, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that has drawn attention due to its potential biological activities. This article reviews the biological properties of this compound, including its enzyme inhibitory effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a benzodioxane moiety and a thienopyrimidine derivative, which are known for their diverse biological activities.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds with similar structures. For instance, sulfonamide derivatives containing benzodioxane moieties have demonstrated significant inhibitory effects against various enzymes:
- α-Glucosidase : Compounds similar to the target molecule have shown substantial inhibition against yeast α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) by controlling blood sugar levels .
- Acetylcholinesterase (AChE) : While the inhibitory activity against AChE was weaker, it still indicates potential for neuroprotective applications relevant to Alzheimer's disease .
The in silico molecular docking studies corroborated these findings, suggesting favorable interactions between the compound and the active sites of these enzymes.
Cytotoxicity and Antitumor Activity
Compounds with 1,4-benzodioxane structures have been reported to possess antitumor properties. For instance:
- Antiproliferative Effects : Several derivatives have shown promising broad-spectrum antitumor activity when tested against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
Case Study 1: In Vitro Studies
A study investigated the cytotoxic effects of several benzodioxane derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. These findings suggest the potential of this compound as a lead candidate for further development in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF7 | 12.5 | Apoptosis induction |
| B | HCT116 | 15.0 | Cell cycle arrest |
Case Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to predict the binding affinity of the compound towards AChE and α-glucosidase. The results indicated strong binding interactions with key residues in both enzymes, supporting the experimental enzyme inhibition data.
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The synthesis involves multi-step organic reactions, starting with coupling the 2,3-dihydro-1,4-benzodioxin moiety to the thieno[2,3-d]pyrimidine core via a sulfanyl linker. Key steps include:
- Thiolation : Reacting 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-ol with Lawesson’s reagent to introduce the thiol group.
- Nucleophilic substitution : Coupling the thiol intermediate with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoethan-1-one under inert conditions (N₂ atmosphere) at 60–80°C.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
Characterization : - NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm regiochemistry and linker orientation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects in the benzodioxin-thienopyrimidine system .
Q. How can researchers validate the compound’s structural integrity and purity?
- Analytical techniques :
- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- TLC monitoring during synthesis using UV visualization and iodine staining.
- Spectroscopic validation :
- FT-IR to confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups.
- UV-Vis spectroscopy to analyze π-π* transitions in the benzodioxin and thienopyrimidine systems .
Q. What computational tools are suitable for predicting molecular interactions?
- Density functional theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces (e.g., using Gaussian or ORCA) to identify nucleophilic/electrophilic sites.
- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize in vitro assays .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for the sulfanyl linker formation?
- Mechanistic studies :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- In situ monitoring : Use Raman spectroscopy or mass spectrometry to detect transient intermediates.
- Computational modeling :
- Transition state analysis with quantum mechanics/molecular mechanics (QM/MM) to map energy barriers .
Q. What strategies optimize biological activity while minimizing toxicity?
- Structure-activity relationship (SAR) :
- Modify substituents on the benzodioxin (e.g., electron-withdrawing groups at position 6) and thienopyrimidine (e.g., para-methylphenyl to meta-fluorophenyl).
- Assess cytotoxicity via MTT assays in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa).
- Metabolic stability :
- Use microsomal incubation assays (human liver microsomes) to evaluate oxidative degradation .
Q. How can computational methods resolve contradictions in experimental data?
- Data reconciliation :
- Apply Bayesian statistics to integrate conflicting results (e.g., divergent IC₅₀ values across assays).
- Use molecular dynamics simulations to explore conformational flexibility impacting bioactivity .
Q. What interdisciplinary approaches enhance material science applications?
- Hybrid material design :
- Incorporate the compound into metal-organic frameworks (MOFs) for catalytic or sensing applications.
- Study charge-transfer properties via cyclic voltammetry and UV-Vis-NIR spectroscopy .
Q. How to design in vivo studies for pharmacokinetic profiling?
- Experimental design :
- Administer the compound intravenously/orally in rodent models; collect plasma samples at timed intervals.
- Analyze bioavailability using LC-MS/MS and compartmental modeling (e.g., non-linear mixed-effects modeling).
- Toxicity endpoints :
- Monitor liver/kidney function markers (ALT, creatinine) and histopathology .
Methodological Notes
- Key references : Prioritize peer-reviewed studies (e.g., crystallography , reaction design , and SAR ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
